molecular formula C19H24N2 B020059 Eburenine CAS No. 19751-76-9

Eburenine

Cat. No. B020059
CAS RN: 19751-76-9
M. Wt: 280.4 g/mol
InChI Key: FGFBHTJUUGUSCK-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eburenine is a naturally occurring alkaloid that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the iboga alkaloid family, which is found in the root bark of the Tabernanthe iboga plant, native to West Africa. Eburenine has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

Synthesis and Chemical Properties

Eburenine has been a subject of interest in organic chemistry, particularly in the context of synthesizing complex organic compounds. A notable application involves its role in the total synthesis of (-)-Rhazinilam and formal synthesis of (+)-Eburenine and (+)-Aspidospermidine. These processes showcase the asymmetric construction of a quaternary stereocenter, a critical step facilitated by copper(I)-catalyzed asymmetric propargylic substitution. This synthesis method highlights Eburenine's importance in the development of advanced organic synthesis techniques, enabling the creation of compounds with significant biological activity (A. Shemet & E. Carreira, 2017).

Biological and Pharmacological Research

In the realm of pharmacology and biology, Eburenine derivatives have been studied for their potential therapeutic applications. For instance, Melodinine V, a compound with a vincanol-eburenine skeleton isolated from Melodinus henryi, demonstrated selective cytotoxic activities against human colon cancer cell lines. This research provides valuable insights into the design of novel antitumor agents, highlighting the potential of Eburenine derivatives in cancer therapy. The study also explored the mechanisms underlying its cytotoxic effects, including cell cycle arrest and induction of apoptosis, offering a foundation for further investigation into therapeutic strategies targeting specific cancer types (Ya-Ping Liu et al., 2016).

properties

CAS RN

19751-76-9

Product Name

Eburenine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,17H,2,5,8-13H2,1H3/t17-,18-,19-/m1/s1

InChI Key

FGFBHTJUUGUSCK-GUDVDZBRSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(=NC5=CC=CC=C45)CC2

SMILES

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2

synonyms

1,2-Didehydroaspidospermidine

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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